Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate

Lipophilicity Drug Design Physicochemical Properties

Addressing the need for regioselective pyrazine functionalization, this compound provides a precise solution. Its unique Br/Cl/Me substitution pattern enables iterative Suzuki-Miyaura couplings with distinct chemoselectivity, avoiding re-optimization of validated synthetic protocols. • Enables sequential installation of two different aryl/heteroaryl groups on the pyrazine core. • Optimized lipophilicity (clogP 2.7) and robust ethyl ester enhance membrane permeability and hydrolytic stability. • ≥98% purity ensures reproducibility in medicinal chemistry and agrochemical programs.

Molecular Formula C8H8BrClN2O2
Molecular Weight 279.52 g/mol
CAS No. 2091009-80-0
Cat. No. B6305366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate
CAS2091009-80-0
Molecular FormulaC8H8BrClN2O2
Molecular Weight279.52 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC(=C(N=C1Cl)C)Br
InChIInChI=1S/C8H8BrClN2O2/c1-3-14-8(13)5-7(10)11-4(2)6(9)12-5/h3H2,1-2H3
InChIKeyGHRIDABVKDEQNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate Overview


Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate (CAS 2091009-80-0) is a halogenated pyrazine-2-carboxylate derivative featuring a unique substitution pattern of bromo, chloro, and methyl groups on the electron-deficient heteroaromatic ring . This compound belongs to the class of functionalized pyrazine building blocks widely utilized in palladium-catalyzed cross-coupling reactions for the construction of complex pharmaceutical intermediates and agrochemicals .

Synthetic strategy Sequential cross-coupling via dual halogenation (Br, Cl)
Protecting group Ethyl ester offers balanced stability and deprotection
Physicochemical profile Reported clogP 2.7 supports intermediate design

Why Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate Is Irreplaceable


Generic substitution of halogenated pyrazine-2-carboxylate building blocks is untenable due to the precise electronic and steric requirements of downstream synthetic transformations . The specific pattern of bromo, chloro, and methyl substituents on the pyrazine ring dictates not only the chemoselectivity of cross-coupling reactions but also the physicochemical properties (e.g., lipophilicity, solubility) of the resulting advanced intermediates . Even minor alterations, such as replacing the ethyl ester with a methyl ester or omitting the methyl group, can significantly alter reactivity profiles, compromise regioselectivity, and necessitate extensive re-optimization of validated synthetic protocols . The following evidence demonstrates why this particular compound offers quantifiable differentiation compared to its closest analogs.

Halogen substitution pattern
Bromo/chloro ratio dictates cross-coupling chemoselectivity; des-bromo analogs lose sequential coupling capability
Ester group identity
Methyl ester may hydrolyze faster, altering stability during multistep sequences and affecting solubility
Methyl substitution on ring
Absence of the 5-methyl group shifts electronic properties and may reduce coupling efficiency in related systems

Differentiating Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate from Analogs


Lipophilicity Advantage for Membrane Permeability

The ethyl ester and methyl substituent confer a calculated octanol-water partition coefficient (clogP) of 2.7, which is 0.7 log units higher than the methyl ester analog methyl 6-bromo-3-chloropyrazine-2-carboxylate (clogP = 2.0) . This increased lipophilicity is associated with improved passive membrane permeability and oral bioavailability in drug candidates .

Lipophilicity
Reported
clogP 2.7
Higher lipophilicity may support membrane permeability screening
+0.7 log units vs. methyl ester analog (computed XLogP3)
Lipophilicity Drug Design Physicochemical Properties

Superior Purity for Reproducible Synthesis

Commercially available Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate from major suppliers is consistently certified at ≥98% purity by HPLC . In contrast, the closely related analog ethyl 3-chloro-5-methylpyrazine-2-carboxylate (CAS 2091363-93-6) is frequently offered at lower purities (e.g., 95-97%) from the same vendor catalogs, with batch-to-batch variability . Higher purity reduces the risk of side reactions and purification burdens in multistep syntheses.

Certified Purity
Data to verify
≥98% vs. 95–97%
Purity difference may reduce side reactions and purification load
Supplier specifications; batch variability may exist
Purity Quality Control Reproducibility

Chemoselective Sequential Suzuki-Miyaura Coupling

The presence of both a bromo and a chloro substituent on the pyrazine ring enables sequential functionalization through palladium-catalyzed cross-coupling . Extensive class-level data demonstrates that in Suzuki-Miyaura reactions, the C-Br bond undergoes oxidative addition significantly faster than the C-Cl bond (approximate relative rates: Ar-Br >10× Ar-Cl under standard Pd(0) conditions) . This differential reactivity permits the selective installation of two distinct aryl/heteroaryl groups without protecting group chemistry. In contrast, the des-bromo analog ethyl 3-chloro-5-methylpyrazine-2-carboxylate (CAS 2091363-93-6) offers only a single reactive site, limiting synthetic versatility .

Sequential Coupling
Class-level
Two sites: Br, Cl
Enables stepwise C–C bond formation without protecting groups
~10× rate difference (C–Br vs. C–Cl) in related systems
Cross-Coupling Chemoselectivity Synthetic Methodology

Methyl Group Electronic Effects on Coupling Efficiency

The 5-methyl group donates electron density to the pyrazine ring, partially offsetting the strong electron-withdrawing effect of the bromo and chloro substituents. This modulation is reflected in the compound's computed XLogP3 value of 2.7, which is 0.7 log units higher than the non-methylated analog methyl 6-bromo-3-chloropyrazine-2-carboxylate (clogP = 2.0) . While direct comparative reaction yields are not available for this exact scaffold, studies on related pyrazine systems indicate that the presence of an electron-donating methyl group can improve the efficiency of palladium-catalyzed cross-couplings by mitigating catalyst deactivation pathways and facilitating transmetalation .

Electronic Tuning
Class-level
clogP 2.7 vs 2.0
Methyl group may improve coupling efficiency by moderating electron deficiency
+0.7 log units vs. non-methylated analog
Electronic Effects Cross-Coupling Yield Pyrazine Reactivity

Ethyl Ester Hydrolytic Stability vs. Methyl Ester

The ethyl ester functionality offers a balance between stability during cross-coupling reactions and ease of deprotection. In contrast to the methyl ester analog methyl 6-bromo-3-chloropyrazine-2-carboxylate (CAS 1256921-67-1), the ethyl ester exhibits approximately 20-30% slower hydrolysis rates under standard basic conditions (e.g., LiOH in THF/water) . This increased robustness allows for a wider range of reaction conditions in subsequent transformations without premature ester cleavage. Furthermore, the ethyl ester imparts higher molecular weight (279.52 vs. 251.47 g/mol) and slightly different solubility characteristics, which can be exploited in crystallization and purification steps .

Ester Stability
Class-level
20–30% slower hydrolysis
Ethyl ester provides broader reaction condition tolerance
vs. methyl ester under basic conditions
Protecting Group Strategy Synthetic Flexibility Ester Hydrolysis

Applications of Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate


Pharmaceutical Library Synthesis via Sequential Cross-Coupling

This compound is ideally suited for the rapid generation of focused libraries of pyrazine-containing drug candidates. Its dual halogenation (Br and Cl) allows for iterative Suzuki-Miyaura couplings to install two distinct aromatic or heteroaromatic groups with high chemoselectivity . The optimized lipophilicity (clogP 2.7) and the robust ethyl ester protecting group make it a versatile intermediate for accessing lead compounds with improved membrane permeability . This is particularly valuable in medicinal chemistry programs targeting kinases, GPCRs, or epigenetic enzymes where substituted pyrazines serve as core scaffolds.

Agrochemical Intermediate with Optimized Physicochemical Profile

In agrochemical research, the balance of lipophilicity and reactivity provided by the 5-methyl group and the ethyl ester is critical. The compound's clogP of 2.7, compared to 2.0 for the methyl ester analog, suggests enhanced leaf penetration and systemic mobility in plants . The ability to sequentially functionalize the pyrazine ring via chemoselective cross-coupling enables the construction of novel fungicides or herbicides with precisely tuned activity and environmental fate profiles . High purity (≥98%) ensures reproducibility in field trial formulations .

Material Science Precursor for Conjugated Systems

The presence of two different halogen substituents on an electron-deficient pyrazine core allows for the synthesis of unsymmetrical π-conjugated systems via stepwise coupling with arylstannanes or arylboronic acids . The ethyl ester group can be subsequently converted to a carboxylic acid for coordination to metal ions, enabling the construction of novel metal-organic frameworks (MOFs) or luminescent materials. The higher hydrolytic stability of the ethyl ester compared to the methyl ester provides greater tolerance to the reaction conditions used in polymerization or framework assembly .

Application
Selection Property
Validation Focus
ApplicationMedicinal chemistry library synthesis
Selection PropertySequential cross-coupling capability
Validation FocusReactivity and purity reproducibility
ApplicationAgrochemical lead discovery
Selection PropertyLipophilicity and dual halogenation
Validation FocusLeaf penetration model and purity consistency
ApplicationConjugated materials synthesis
Selection PropertyUnsymmetrical functionalization and ester stability
Validation FocusStepwise coupling efficiency and metal coordination

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